molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Cat. No. B056823
Key on ui cas rn: 61049-69-2
M. Wt: 216.23 g/mol
InChI Key: LQDVCPYRCOKNMV-UHFFFAOYSA-N
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Patent
US05480894

Procedure details

A solution of sodium hydroxide (126 g, 1.1 mol) in 1000 ml of methanol in water (9:1 v/v) was added to 3-hydroxy-2-methyl-4-pyrone (126.12 g, 1 mol). Benzyl chloride (126.59 ml, 1.1 mol) was then added slowly and the mixture was refluxed for 10 hours with rapid stirring. The resultant solution was cooled, the methanol removed by rotary evaporation and the aqueous solution was extracted with dichloromethane (3×250 ml). The combined dichloromethane extracts were washed with 5% sodium hydroxide and then with water, dried over anhydrous sodium sulphate, filtered and evaporated to dryness. The resultant solid was recrystallised from diethylether to yield the title compound in 76.8% yield as colourless needles, m.p. 53°-55° C.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
126.12 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
126.59 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.8%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9](=[O:10])[CH:8]=[CH:7][O:6][C:5]=1[CH3:11].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO.O>[CH2:12]([O:3][C:4]1[C:9](=[O:10])[CH:8]=[CH:7][O:6][C:5]=1[CH3:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
126.12 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
126.59 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 hours with rapid stirring
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the methanol removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane (3×250 ml)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallised from diethylether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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